4-Nitro-1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-Nitro-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(trifluoromethyl)-1H-pyrazole typically involves the nitration of a suitable pyrazole precursor. One common method is the nitration of 1-(trifluoromethyl)-1H-pyrazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product is crucial to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-(trifluoromethyl)-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-amino-1-(trifluoromethyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or anticancer activity by inducing oxidative stress in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1,2,3-triazole: Another nitro-substituted heterocycle with similar electronic properties.
4-Nitro-1H-pyrazole: Lacks the trifluoromethyl group but shares the nitro substitution.
1-(Trifluoromethyl)-1H-pyrazole: Lacks the nitro group but shares the trifluoromethyl substitution.
Uniqueness
4-Nitro-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
4-nitro-1-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2/c5-4(6,7)9-2-3(1-8-9)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGCEEUBZDPSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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